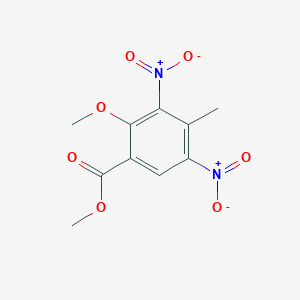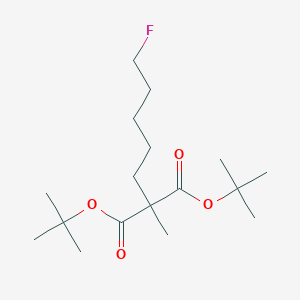
Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate
Descripción general
Descripción
Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate typically involves the alkylation of di-tert-butyl malonate with 5-fluoropentyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoropentyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the fluoropentyl group.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing the active malonate moiety, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Di-tert-butyl malonate: Lacks the fluoropentyl group, making it less chemically stable and biologically active.
Diethyl 2-(5-fluoropentyl)-2-methylmalonate: Similar structure but with ethyl esters instead of tert-butyl esters, affecting its reactivity and stability.
Uniqueness: Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is unique due to the presence of both the fluoropentyl group and the tert-butyl esters, which confer enhanced chemical stability and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
ditert-butyl 2-(5-fluoropentyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31FO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUCZPCTYRPLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CCCCCF)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



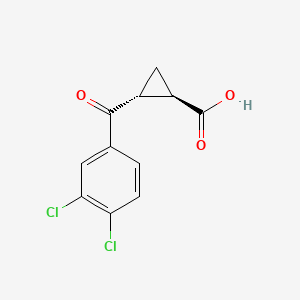
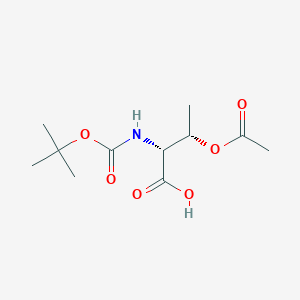
![4-[4-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B8090689.png)
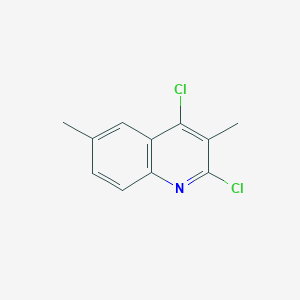
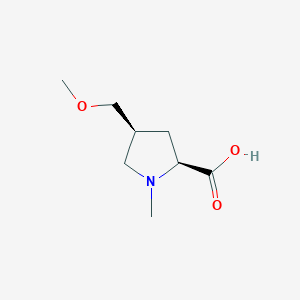
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)

![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B8090722.png)
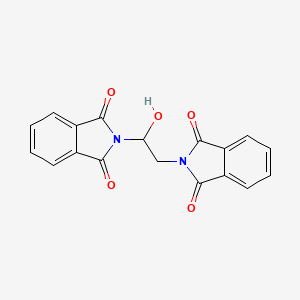
![[(2R)-2-[(2-amino-6-oxo-3H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate](/img/structure/B8090739.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B8090748.png)
